
N-(3-cyano-4,5-diphenylfuran-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyano-4,5-diphenylfuran-2-yl)propanamide is a chemical compound with the molecular formula C20H16N2O2 and a molecular weight of 316.363 g/mol . This compound is known for its unique structure, which includes a furan ring substituted with cyano and diphenyl groups, making it a subject of interest in various fields of scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5-diphenylfuran-2-yl)propanamide typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions . For instance, the direct treatment of amines with methyl cyanoacetate at room temperature or under heat can yield the desired cyanoacetamide derivatives . Another method involves solvent-free reactions, such as stirring ethyl cyanoacetate with amines at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-cyano-4,5-diphenylfuran-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
N-(3-cyano-4,5-diphenylfuran-2-yl)propanamide has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of N-(3-cyano-4,5-diphenylfuran-2-yl)propanamide involves its interaction with molecular targets and pathways within biological systems. The cyano and diphenyl groups play a crucial role in its reactivity and interaction with enzymes or receptors. detailed studies on its specific molecular targets and pathways are limited.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-(3-cyano-4,5-diphenylfuran-2-yl)propanamide include:
- N-(3-cyano-4,5-diphenyl-2-furyl)-2,2-dimethylpropanamide
- N-(3-cyano-4,5-diphenyl-2-furyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide
Uniqueness
This compound is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C20H16N2O2 |
|---|---|
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
N-(3-cyano-4,5-diphenylfuran-2-yl)propanamide |
InChI |
InChI=1S/C20H16N2O2/c1-2-17(23)22-20-16(13-21)18(14-9-5-3-6-10-14)19(24-20)15-11-7-4-8-12-15/h3-12H,2H2,1H3,(H,22,23) |
Clé InChI |
VZAFXXQHFUEWRT-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)NC1=C(C(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



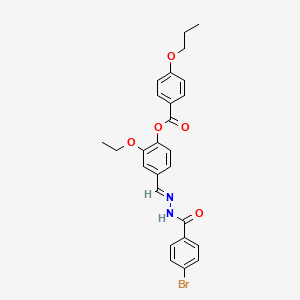

![4-{(E)-[({[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}benzoic acid](/img/structure/B12003195.png)
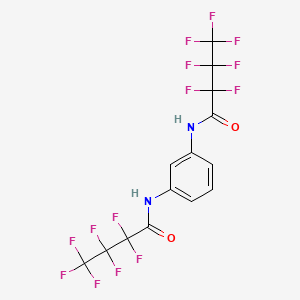
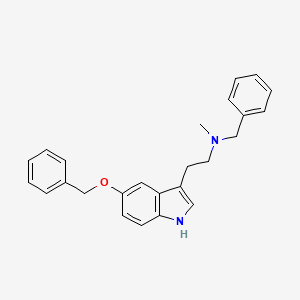

![Ethyl 2-[(2,2,2-trichloro-1-{[(4-chlorophenoxy)acetyl]amino}ethyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12003224.png)

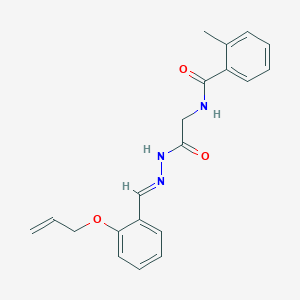
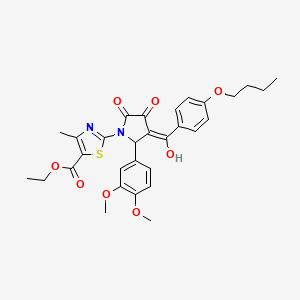
![N'-[(1E)-1-(4-fluorophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12003262.png)


